Bisacodyl requires activation within the colon to exert its laxative effect. It undergoes hydrolysis by intestinal enzymes, converting it into bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), the active metabolite []. BHPM acts locally in the large intestine by stimulating colonic motility and increasing fluid secretion within the colon. This promotes stool movement and eases constipation [].
Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PubMed:
Bisacodyl is an organic compound primarily utilized as a stimulant laxative for the treatment of occasional constipation. It is classified as a diphenylmethane derivative and has been in use since the early 1950s. The compound's chemical formula is , with a molecular weight of approximately 361.39 g/mol . Bisacodyl works by stimulating the enteric nervous system, leading to increased peristalsis and fluid secretion in the colon, which facilitates bowel movements.
Bisacodyl acts as a stimulant laxative. Upon reaching the colon, it undergoes hydrolysis into its active metabolites []. These metabolites irritate the lining of the colon, stimulating fluid secretion and colonic muscle contractions []. This increased fluid and muscle activity propel stool forward, resulting in a bowel movement [].
Bisacodyl is generally safe for short-term use in treating constipation []. However, some potential side effects include:
The primary chemical reaction involving bisacodyl occurs during its metabolism in the gastrointestinal tract. Upon administration, bisacodyl is deacetylated by intestinal deacetylase enzymes to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) . This metabolic conversion is crucial for its laxative effect, as BHPM directly stimulates colonic motility and fluid secretion.
The reaction can be summarized as follows:
Bisacodyl exhibits significant biological activity as a stimulant laxative. It enhances fluid secretion and reduces the absorption of sodium and water in the intestines . The mechanism of action involves the stimulation of enteric neurons, which promotes peristalsis and increases colonic contractions. Additionally, bisacodyl acts as a contact laxative, directly affecting the colonic mucosa to increase electrolyte and fluid secretion into the intestinal lumen .
The synthesis of bisacodyl involves several steps, typically starting from simpler organic compounds. The most common method includes:
While specific synthetic routes can vary, these general steps outline the basic approach to synthesizing bisacodyl.
Bisacodyl is primarily used in clinical settings for:
The compound is available in various forms, including tablets, suppositories, and enemas .
Studies on bisacodyl's interactions primarily focus on its metabolic pathways and potential effects when used alongside other medications. For instance:
It is essential for healthcare providers to consider these interactions when prescribing bisacodyl to ensure safe and effective use.
Several compounds share similarities with bisacodyl in terms of structure or function. Here are a few notable examples:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Sodium Picosulfate | Prodrug | Converted to active metabolite by gut bacteria | Relies on bacterial metabolism |
Senna | Natural laxative | Stimulates peristalsis through anthraquinones | Derived from plant sources |
Cascara | Natural laxative | Stimulates colonic contractions | Also derived from bark (Rhamnus purshiana) |
Phenolphthalein | Triphenylmethane derivative | Stimulant laxative | Less commonly used due to safety concerns |
Bisacodyl stands out due to its specific metabolic pathway and rapid action compared to other similar compounds. Its unique deacetylation process distinguishes it from sodium picosulfate, while its stimulant properties set it apart from natural laxatives like senna and cascara .
Bisacodyl possesses the molecular formula C₂₂H₁₉NO₄ with a molecular weight of 361.39 g/mol [1] [2] [3] [4]. The exact mass is 361.131408 g/mol [5], confirming the precise molecular composition. The compound contains 22 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms, distributed across a total of 48 chemical bonds [6]. The molecular structure comprises 29 non-hydrogen bonds, including 20 multiple bonds and 18 aromatic bonds [6].
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₉NO₄ |
Molecular Weight (g/mol) | 361.39 |
Exact Mass (g/mol) | 361.131408 |
Atomic Composition | 22C, 19H, 1N, 4O |
Total Bonds | 48 |
Aromatic Bonds | 18 |
The International Union of Pure and Applied Chemistry (IUPAC) name for bisacodyl is 4-{4-(acetyloxy)phenylmethyl}phenyl acetate [6] [7]. This systematic nomenclature precisely describes the compound's structural arrangement, indicating the presence of two acetyloxy-substituted phenyl groups connected through a pyridin-2-yl methyl bridge.
The compound is registered under Chemical Abstracts Service (CAS) number 603-50-9 [1] [2] [4] [8] and European Community number 210-044-4 [8]. Alternative systematic names include (pyridin-2-ylmethylene)bis(4,1-phenylene) diacetate [9] and 4,4'-(2-pyridylmethylene)diphenol diacetate [4] [8].
Common synonyms encompass numerous trade names and chemical descriptors, including Dulcolax, Bicol, Laxans, Pyrilax, and 2-(4,4'-diacetoxydiphenylmethyl)pyridine [4] [8] [5]. The compound's molecular identifiers include InChI key KHOITXIGCFIULA-UHFFFAOYSA-N and SMILES notation CC(=O)Oc1ccc(cc1)C(c2ccc(OC(C)=O)cc2)c3ccccn3 [6] [5].
Bisacodyl exhibits a complex molecular architecture built upon a diphenylmethane core structure modified with a pyridine ring substitution [10] [7]. The compound belongs to the class of organic compounds known as diphenylmethanes, which consist of methane wherein two hydrogen atoms are replaced by two phenyl groups [10] [7].
The molecular framework features three distinct aromatic ring systems: two phenyl rings and one pyridine ring [6]. The central methylene carbon serves as a tertiary bridging atom connecting the pyridin-2-yl group to the two para-acetoxyphenyl moieties [11]. This arrangement creates a three-dimensional structure with significant conformational flexibility around the central carbon atom [11] [12].
The aromatic system comprises 18 aromatic bonds distributed across three six-membered rings [6]. The compound contains seven rotatable bonds, providing molecular flexibility essential for biological activity [6]. Two ester functional groups (-OCOCH₃) are present, each attached to the para position of the phenyl rings [6] [8]. These acetate groups function as prodrug masking moieties, rendering the compound inactive until enzymatic hydrolysis occurs [10] [13].
Structural Component | Position/Location | Electronic Character | Functional Significance |
---|---|---|---|
Pyridine Ring | 2-Substituted | Electron-deficient heterocycle | Binding site for hydrolysis |
Phenyl Ring A | 4-Acetoxyphenyl | Electron-rich aromatic | Substrate for deacetylation |
Phenyl Ring B | 4-Acetoxyphenyl | Electron-rich aromatic | Substrate for deacetylation |
Central Methylene Carbon | Tertiary carbon bridge | Electron-neutral sp³ | Conformational flexibility |
Acetate Groups | Para-positions | Electron-withdrawing | Prodrug masking groups |
Bisacodyl shares structural similarities with other diphenylmethane derivatives used as laxatives, particularly phenolphthalein and sodium picosulfate [14] [15] [16]. However, significant structural differences distinguish these compounds in terms of their central bridging systems and functional group arrangements.
Phenolphthalein (C₂₀H₁₄O₄, 318.33 g/mol) incorporates a phthalide ring system as the central bridge, contrasting with bisacodyl's pyridine-substituted methylene bridge [17]. The phenolphthalein structure contains two free phenolic hydroxyl groups rather than the acetate ester masking groups present in bisacodyl [17]. This structural difference results in phenolphthalein functioning as a direct-acting laxative rather than requiring enzymatic activation [18] [19].
Sodium picosulfate shares the pyridin-2-yl methylene bridge structure with bisacodyl but differs in its functional group substitution [20] [21]. Instead of acetate esters, sodium picosulfate contains sulfate ester groups, creating a different prodrug activation mechanism [20] [21]. Both bisacodyl and sodium picosulfate undergo hydrolysis to yield the identical active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) [10] [13] [20].
The BHPM metabolite (C₁₈H₁₅NO₂, 277.32 g/mol) represents the deacetylated form of bisacodyl, containing two free phenolic hydroxyl groups [22]. This active metabolite maintains the pyridin-2-yl methylene bridge structure but lacks the ester masking groups [22].
Compound | Molecular Formula | Molecular Weight (g/mol) | Central Bridge | Functional Groups | Active Form |
---|---|---|---|---|---|
Bisacodyl | C₂₂H₁₉NO₄ | 361.39 | Pyridin-2-yl substituted | 2 × Acetate esters | Prodrug (hydrolyzed to BHPM) |
Phenolphthalein | C₂₀H₁₄O₄ | 318.33 | Phthalide ring system | 2 × Phenolic OH | Direct active |
Sodium Picosulfate | C₁₈H₁₃NO₈S₂Na₂ | 481.41 | Pyridin-2-yl substituted | 2 × Sulfate esters | Prodrug (hydrolyzed to BHPM) |
BHPM Metabolite | C₁₈H₁₅NO₂ | 277.32 | Pyridin-2-yl substituted | 2 × Phenolic OH | Active metabolite |
Bisacodyl is systematically classified within multiple chemical taxonomy frameworks, reflecting its complex structural features and functional properties. According to the ClassyFire chemical taxonomy system, bisacodyl belongs to the kingdom of organic compounds, specifically within the benzenoids superclass [10] [7].
The compound's primary classification places it in the benzene and substituted derivatives class, with further subdivision into the diphenylmethanes subclass [10] [7]. The direct parent classification identifies bisacodyl as a diphenylmethane derivative, emphasizing its core structural motif [10] [7].
Alternative parent classifications recognize bisacodyl's multiple functional groups, including phenol esters, pyridines and derivatives, carboxylic acid esters, and heteroaromatic compounds [10]. The molecular framework classification categorizes bisacodyl as an aromatic heteromonocyclic compound, highlighting the presence of the pyridine ring within the overall aromatic system [10] [7].
Within the Anatomical Therapeutic Chemical (ATC) classification system, bisacodyl receives dual classification codes reflecting its multiple dosage forms [1] [23] [24]. The oral formulation is classified as A06AB02, while the rectal formulation receives code A06AG02 [23] [24]. Both classifications fall under the broader category A06 (Drugs for Constipation) within the A (Alimentary Tract and Metabolism) anatomical group [23] [24].
Classification Level | Classification | Description |
---|---|---|
Kingdom | Organic compounds | Contains carbon-based molecular structures |
Super Class | Benzenoids | Contains benzene ring systems |
Class | Benzene and substituted derivatives | Aromatic compounds with benzene derivatives |
Sub Class | Diphenylmethanes | Methane with two phenyl substituents |
Direct Parent | Diphenylmethanes | Core diphenylmethane structure |
Alternative Parents | Phenol esters, Pyridines, Carboxylic acid esters | Multiple functional group classifications |
Molecular Framework | Aromatic heteromonocyclic compounds | Heterocyclic aromatic ring system |
Irritant